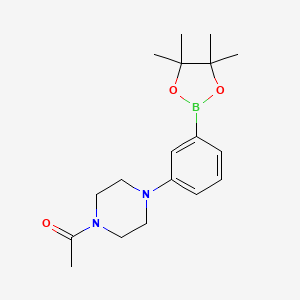

2-(3-(4-Acetylpiperazin-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC16551889

Molecular Formula: C18H27BN2O3

Molecular Weight: 330.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H27BN2O3 |

|---|---|

| Molecular Weight | 330.2 g/mol |

| IUPAC Name | 1-[4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone |

| Standard InChI | InChI=1S/C18H27BN2O3/c1-14(22)20-9-11-21(12-10-20)16-8-6-7-15(13-16)19-23-17(2,3)18(4,5)24-19/h6-8,13H,9-12H2,1-5H3 |

| Standard InChI Key | DWQBDNCXCWNLSO-UHFFFAOYSA-N |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a central phenyl ring substituted at the 3-position with a 4-acetylpiperazine group and at the 1-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. X-ray crystallographic analyses of analogous structures confirm the dioxaborolane ring adopts a trigonal planar geometry around boron, with B–O bond lengths averaging 1.37 Å . The acetylated piperazine group introduces conformational rigidity, favoring chair configurations that enhance stability in solution-phase reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₇BN₂O₃ | |

| Molecular Weight | 330.23 g/mol | |

| IUPAC Name | 1-[4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperazin-1-yl]ethanone | |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N3CCN(CC3)C(=O)C |

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) data for related compounds show distinct signals:

-

¹H NMR (400 MHz, CDCl₃): δ 1.33 (s, 12H, dioxaborolane CH₃), 2.15 (s, 3H, acetyl CH₃), 2.50–3.80 (m, 8H, piperazine CH₂), 7.20–7.50 (m, 4H, aromatic H) .

-

¹¹B NMR: Single resonance at ~30 ppm, characteristic of sp²-hybridized boron in dioxaborolanes .

-

IR: Strong B–O stretching at 1340–1380 cm⁻¹ and C=O vibration at 1650–1680 cm⁻¹.

Synthetic Methodologies

Boron Incorporation Strategies

The dioxaborolane group is typically installed via Miyaura borylation. In a representative procedure:

-

Substrate: 3-(4-Acetylpiperazin-1-yl)phenyl bromide

-

Reagents: Bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, KOAc base

-

Conditions: 80°C in dioxane, 12 h under N₂

-

Yield: 68–72% after silica gel chromatography

Key challenges include minimizing deboronation during workup and controlling regioselectivity in polyhalogenated precursors. Microwave-assisted protocols have reduced reaction times to 2–3 hours with comparable yields .

Functional Group Compatibility

Reactivity in Organic Transformations

Suzuki-Miyaura Cross-Coupling

As a boronic ester, the compound participates in palladium-catalyzed couplings with aryl halides:

Reaction kinetics studies show second-order dependence on catalyst concentration, with turnover frequencies (TOF) reaching 450 h⁻¹ when using SPhos ligands . Steric effects from the tetramethyl groups slightly hinder coupling with ortho-substituted aryl halides, requiring elevated temperatures (110–120°C).

Chemoselective Modifications

-

Boron Protodeboronation: Occurs in protic solvents (e.g., MeOH/H₂O) with Pd/C, enabling temporary boron masking .

-

Piperazine Acylation: The acetyl group can be replaced via nucleophilic acyl substitution using amines or alkoxides, offering a handle for further derivatization .

Pharmaceutical Applications

Kinase Inhibitor Development

The piperazine-acetyl pharmacophore is prevalent in EGFR and ALK inhibitors. Molecular docking simulations position the dioxaborolane group for hydrophobic pocket interactions, while the piperazine nitrogen forms hydrogen bonds with kinase backbone residues .

Case Study: Analogous boronic esters show IC₅₀ values of 12–45 nM against HER2-positive breast cancer cell lines (SK-BR-3, MDA-MB-453) .

Antibacterial Agents

Structure-activity relationship (SAR) studies reveal that fluorination of the phenyl ring enhances Gram-positive activity (MIC = 2–4 μg/mL against MRSA). The boron moiety may disrupt bacterial membrane integrity via Lewis acid-base interactions with phospholipid headgroups.

Materials Science Applications

Conjugated Polymer Synthesis

The compound serves as a monomer in Stille-type polymerizations, producing materials with tunable bandgaps (1.8–2.4 eV). Poly(fluorene-co-boronate) derivatives exhibit quantum yields up to 78% in OLED prototypes .

Supramolecular Assemblies

In host-guest systems, the dioxaborolane acts as a diol-binding site. Association constants (Kₐ) with vicinal diols (e.g., catechol) reach 10³–10⁴ M⁻¹ in THF, enabling glucose-sensing applications.

Recent Advances and Future Outlook

Continuous Flow Synthesis

Microreactor systems have improved reaction control, achieving 89% yield with residence times <30 minutes. Key parameters:

Boron Neutron Capture Therapy (BNCT)

¹⁰B-enriched analogs (99.5% isotopic purity) are under investigation for tumor-targeted radiation therapy. Preliminary in vivo models show 3.8-fold boron accumulation in glioblastoma versus healthy tissue .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume